molecular formula C17H17N5O B12267546 1-Benzyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one

1-Benzyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one

Cat. No.: B12267546
M. Wt: 307.35 g/mol
InChI Key: YSXVPHOARQUKAR-UHFFFAOYSA-N
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Description

1-Benzyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrazolo[1,5-a]pyrazine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzyl-substituted pyrazole with a piperazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

1-Benzyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases or interact with DNA, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one stands out due to its unique combination of a benzyl group and a pyrazolo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

1-benzyl-4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-2-one

InChI

InChI=1S/C17H17N5O/c23-16-13-21(17-15-6-7-19-22(15)9-8-18-17)11-10-20(16)12-14-4-2-1-3-5-14/h1-9H,10-13H2

InChI Key

YSXVPHOARQUKAR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1C2=NC=CN3C2=CC=N3)CC4=CC=CC=C4

Origin of Product

United States

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